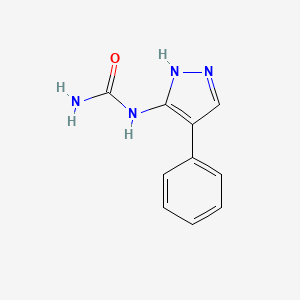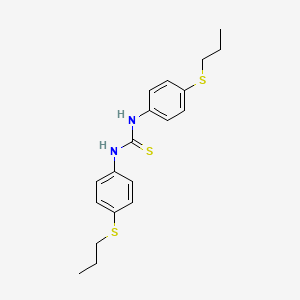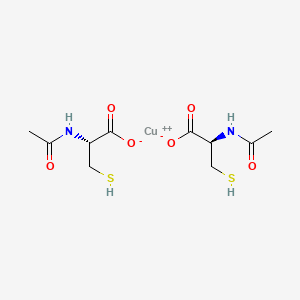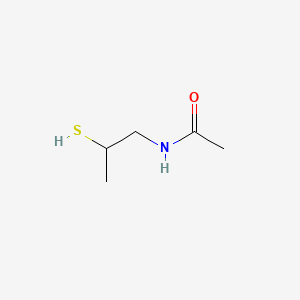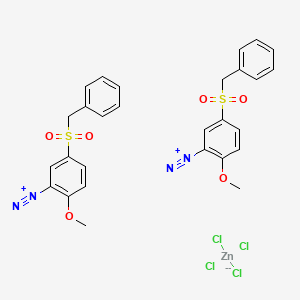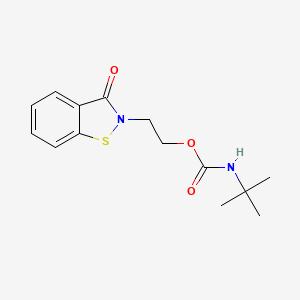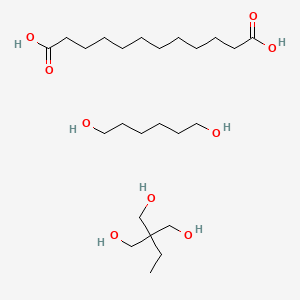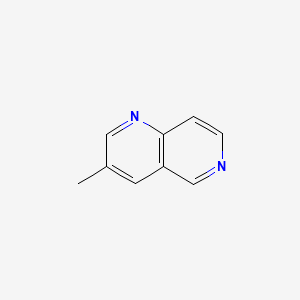![molecular formula C26H46Cl2N2O B12692713 (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride CAS No. 94279-03-5](/img/structure/B12692713.png)
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to interact with biological membranes and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride typically involves the quaternization of dimethyl[3-[(1-oxotetradecyl)amino]propyl]amine with p-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology
In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studying microbial resistance and developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents .
Industry
Industrially, this compound is used in formulations of disinfectants and sanitizers due to its antimicrobial properties. It is also used in the production of personal care products like shampoos and conditioners .
Mechanism of Action
The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and disrupt its integrity .
Comparison with Similar Compounds
Similar Compounds
- (p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
- (p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride
Uniqueness
Compared to its similar compounds, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent. Its specific chain length and functional groups contribute to its distinct interaction with biological membranes and its efficacy in various applications .
Properties
CAS No. |
94279-03-5 |
|---|---|
Molecular Formula |
C26H46Cl2N2O |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C26H45ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-26(30)28-21-15-22-29(2,3)23-24-17-19-25(27)20-18-24;/h17-20H,4-16,21-23H2,1-3H3;1H |
InChI Key |
OXVVZJAXODXQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


